Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 22684-87-3
VCID: VC17323489
InChI: InChI=1S/C11H14N4O2/c1-7-5-11(17-4)15(14-7)9-6-10(16-3)13-8(2)12-9/h5-6H,1-4H3
SMILES:
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol

Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-

CAS No.: 22684-87-3

Cat. No.: VC17323489

Molecular Formula: C11H14N4O2

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- - 22684-87-3

Specification

CAS No. 22684-87-3
Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
IUPAC Name 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine
Standard InChI InChI=1S/C11H14N4O2/c1-7-5-11(17-4)15(14-7)9-6-10(16-3)13-8(2)12-9/h5-6H,1-4H3
Standard InChI Key RHDYJQYFJSGSMM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)OC)C2=CC(=NC(=N2)C)OC

Introduction

Chemical Structure and Substituent Analysis

The pyrimidine ring in this compound serves as the central framework, with substituents influencing electronic and steric properties. Key structural features include:

  • Position 2: A methyl group enhances hydrophobicity and steric bulk.

  • Position 4: A methoxy group contributes electron-donating effects, potentially altering aromaticity and reactivity.

  • Position 6: The 5-methoxy-3-methylpyrazole substituent introduces a fused heterocyclic system, enabling hydrogen bonding and metal coordination .

Comparative analysis with the structurally similar 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine (CAS 18694-40-1) reveals positional isomerism, where the pyrazole group shifts from position 2 to 6 . This shift significantly impacts molecular geometry and interaction profiles, as demonstrated in Table 1.

Table 1: Structural Comparison of Pyrimidine-Pyrazole Derivatives

Feature4-Methoxy-6-Pyrazolyl-2-Methylpyrimidine4-Methoxy-2-Pyrazolyl-6-Methylpyrimidine
Pyrazole Position62
Methyl Position26
Methoxy PositionsPyrimidine (4), Pyrazole (5)Pyrimidine (4), Pyrazole (5)
Reported ApplicationsLimited dataAnti-inflammatory metal complexes

Synthetic Routes and Methodological Considerations

While no direct synthesis of 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine is documented, analogous pathways suggest feasible strategies:

Pyrimidine Core Formation

The pyrimidine ring can be constructed via cyclization reactions. For example, urea-mediated condensation of β-diketones or aminocarboxylic acids yields 2-aminopyrimidines, which undergo functionalization . Intermediate 2-aminonicotinic acid (derived from urea and carboxylic acid precursors) is a plausible starting material .

Pyrazole Coupling

The pyrazole moiety is introduced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. In the synthesis of 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine, the pyrazole is attached at position 2 using POCl3-mediated chlorination followed by displacement with a pyrazolyl nucleophile . Adapting this method to position 6 would require regioselective activation, potentially via directed ortho-metalation or protecting group strategies.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Pyrimidine ring formationUrea, 2-aminonicotinic acid, Δ
2Chlorination at position 6POCl3, DMF, reflux
3Pyrazole coupling5-Methoxy-3-methylpyrazole, K2CO3
4Methylation at position 2CH3I, NaH, DMF

Physicochemical Properties and Stability

Predicted properties for 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine include:

  • Molecular Weight: ~290.3 g/mol

  • logP: ~2.1 (moderate lipophilicity)

  • Solubility: Low aqueous solubility due to aromatic rings; soluble in DMSO or DMF.

  • Stability: Susceptible to hydrolytic cleavage of methoxy groups under acidic/basic conditions.

Experimental characterization (e.g., NMR, HPLC) is essential to confirm these estimates.

Coordination Chemistry and Material Science Applications

The pyrazole nitrogen and pyrimidine’s methoxy group offer potential metal-binding sites. In analogous copper(II) complexes, the pyrimidine-pyrazole ligand acts as a bidentate chelator, forming octahedral geometries . Such complexes exhibit enhanced stability and redox activity, relevant for catalytic or magnetic materials.

Challenges and Future Directions

  • Synthetic Accessibility: Regioselective functionalization at position 6 remains challenging, necessitating innovative directing groups or catalysts.

  • Biological Screening: Prioritize in vitro assays against inflammation and cancer targets to validate hypothesized activities.

  • Computational Modeling: Molecular docking studies could predict binding affinity to COX-2 or EGFR, guiding structural optimization.

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